FPT inhibitors act by preventing the farnesylation of Ras proteins. Farnesylation is a crucial post-translational modification that enables Ras proteins to attach to the cell membrane, a necessary step for their proper function in intracellular signaling pathways. By inhibiting FPT, these compounds disrupt Ras signaling, which is frequently dysregulated in various cancers. [, , , , ]
The primary application of 3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is as a key building block in the synthesis of more complex molecules, particularly those targeting FPT. These FPT inhibitors have potential applications in cancer research and drug development. [, ]
One notable example is its use in synthesizing SCH 66336 (4-(2-(4-(8-chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide), a potent and selective FPT inhibitor currently under clinical evaluation for treating human cancers. [, ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4